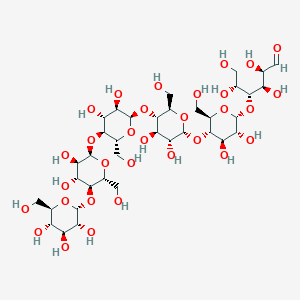

Maltohexaose

Descripción general

Descripción

Maltohexaose, also known as amyloheptaose, is a glucose heptamer that is widely used in the food, cosmetics, and pharmaceutical industries. It is characterized by its degree of polymerization (DP), which indicates the average number of glucose units per chain. Maltohexaose is particularly interesting due to its helical structure and its ability to form various self-assembled structures when conjugated with other polymers .

Synthesis Analysis

The synthesis of maltohexaose and its derivatives has been explored in several studies. One approach involves the enzymatic synthesis from starch using a one-pot cascade reaction catalyzed by cyclodextrin glucotransferase and cycl

Aplicaciones Científicas De Investigación

Translocation Mechanism in Maltoporin Maltoporin facilitates the permeation of long maltodextrin chains, such as maltohexaose, across cellular membranes. The translocation mechanism involves the sugar gliding along an aromatic lane within the protein, powered by hydrophobic interactions and hydrogen bonds, without significant energy barriers (Dutzler, Schirmer, Karplus, & Fischer, 2002).

Enzymatic Action of Bacillus caldovelox Bacillus caldovelox's α-amylase uniquely produces maltohexaose from starch, with yields up to 44% from certain dextrins. This enzyme hydrolyzes substrates from the non-reducing end, with maltohexaose being a primary product in certain conditions (Fogarty, Bealin-Kelly, Kelly, & Doyle, 1991).

Amylase Production by Bacillus sp. Bacillus circulans G-6, isolated from soil, produces an α-amylase that generates maltohexaose as a major product from starch. This enzyme's activity is influenced by pH, temperature, and certain metal ions, and can be enhanced in combination with other enzymes (Takasaki, 1982).

Production and Purification from Alkalophilic Bacillus Alkalophilic Bacillus sp. H-167 produces three α-amylases that create maltohexaose from starch under specific culture conditions. These enzymes were purified and shown to yield maltohexaose in early hydrolysis stages (Hayashi, Akiba, & Horikoshi, 1988).

Glass Transition Behavior of Malto-Oligosaccharides Maltohexaose exhibits specific glass transition behaviors as a function of water concentration, providing insights into the thermodynamic properties of malto-oligosaccharides and related polymers like amylose and amylopectin (Orford, Parker, Ring, & Smith, 1989).

PET Imaging with Fluorine-18-Labeled Maltohexaose Fluorine-18-labeled maltohexaose (MH(18)F) is a PET tracer capable of imaging bacteria in vivo with high sensitivity and specificity. It can detect early-stage infections and identify bacterial drug resistance (Ning et al., 2014).

E. coli Growth Yield on Maltohexaose Escherichia coli shows different growth yields on various sugars, including maltohexaose, under anaerobic conditions. Maltohexaose is efficiently utilized, with differences in yields attributed to energy costs for transport and phosphorylation of these sugars (Muir, Williams, & Ferenci, 1985).

Structural Analyses of Maltohexaose-Producing Amylase Biochemical and crystallographic analyses of maltohexaose-producing amylase from alkalophilic Bacillus sp. 707 provide insights into the enzyme's reaction mechanism and product specificity, with maltohexaose being a primary product (Kanai et al., 2004).

Direcciones Futuras

Maltohexaose has shown promising preliminary results in rats infected with E. coli when used to differentiate live from dead bacteria in the early stages of the bacterial infection . It was both more sensitive and more specific than 18F-FDG, showing a 7-fold increase in tracer accumulation in infected tissue compared with the sterile .

Propiedades

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H62O31/c37-1-7-13(43)14(44)21(51)32(58-7)64-27-9(3-39)60-34(23(53)16(27)46)66-29-11(5-41)62-36(25(55)18(29)48)67-30-12(6-42)61-35(24(54)19(30)49)65-28-10(4-40)59-33(22(52)17(28)47)63-26-8(2-38)57-31(56)20(50)15(26)45/h7-56H,1-6H2/t7-,8-,9-,10-,11-,12-,13-,14+,15-,16-,17-,18-,19-,20-,21-,22-,23-,24-,25-,26-,27-,28-,29-,30-,31?,32-,33-,34-,35-,36-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCIBBXPLUVYKCH-LIGGPISVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](OC([C@@H]([C@H]6O)O)O)CO)CO)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H62O31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

990.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Maltohexanose, DP6 | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6,7-Diiodo-2,3-dihydrobenzo[b][1,4]dioxine](/img/structure/B130967.png)

![(S)-N-[2-[7-Allyl-5-bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL]ethyl]propanamide](/img/structure/B130970.png)

![(S)-N-[2-(5-Bromo-2,3-dihydro-6-hydroxy-1H-inden-1-YL)ethyl]propanamide](/img/structure/B130974.png)

![rac-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-yl)ethyl]propanamide](/img/structure/B130979.png)

![(E)-N-[2-(2,3-Dihydro-6-methoxy-1H-inden-1-ylidene)ethyl]propanamide](/img/structure/B130985.png)